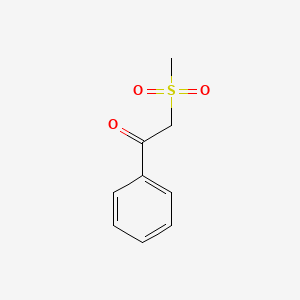

2-(Methylsulfonyl)-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSPZIZBLGLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190574 | |

| Record name | Acetophenone, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3708-04-1 | |

| Record name | 2-(Methylsulfonyl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3708-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003708041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonyl-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLSULFONYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA8B62R87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Chemical Properties, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-(Methylsulfonyl)-1-phenylethanone. Also known as methyl phenacyl sulfone, this β-ketosulfone is a molecule of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical characteristics, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its reported anti-inflammatory and antimicrobial properties. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Properties and Structure

This compound is a white to pale yellow solid organic compound.[1] Its chemical structure consists of a phenylethanone backbone with a methylsulfonyl group attached to the α-carbon.[1] This electron-withdrawing sulfonyl group significantly influences the molecule's reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. There are some discrepancies in the reported melting points, which may be due to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃S | [1][2][3] |

| Molecular Weight | 198.24 g/mol | [1][2][3] |

| CAS Number | 3708-04-1 | [1][2][3] |

| IUPAC Name | 2-methylsulfonyl-1-phenylethanone | [1] |

| Synonyms | 2-(Methylsulfonyl)acetophenone, Methyl Phenacyl Sulfone, Benzoylmethyl Methyl Sulfone | [2][4] |

| Melting Point | 108-112 °C | [4] |

| 97-99 °C | [5] | |

| Boiling Point | 407 °C at 760 mmHg | [3] |

| Appearance | White to pale yellow solid | [1][6] |

| Solubility | Soluble in organic solvents | [1] |

Structural Information

The structural identifiers for this compound are detailed in Table 2. The presence of the ketone and sulfone functional groups makes it a versatile intermediate in organic synthesis.

| Identifier | Value | Source(s) |

| SMILES | CS(=O)(=O)CC(=O)C1=CC=CC=C1 | [1][7] |

| InChI | InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1][7] |

| InChIKey | CAUSPZIZBLGLKW-UHFFFAOYSA-N | [1][7] |

Synthesis and Characterization

This compound can be synthesized through several routes. The two most common methods are the oxidation of the corresponding sulfide, 2-(methylthio)acetophenone, and the nucleophilic substitution of a leaving group on the α-carbon of acetophenone with a methanesulfinate salt.

Experimental Protocols for Synthesis

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Method A: Oxidation of 2-(Methylthio)acetophenone

This method involves the oxidation of the sulfide to the corresponding sulfone using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

-

Materials: 2-(Methylthio)acetophenone, Glacial Acetic Acid, 30% Hydrogen Peroxide, Crushed Ice, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 2-(methylthio)acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 30% hydrogen peroxide (2.2 equivalents) to the solution while maintaining the temperature at 50 °C.

-

Stir the reaction mixture at 50 °C for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the product with dichloromethane (3 x volumes).[8]

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Method B: Nucleophilic Substitution of 2-Chloroacetophenone

This protocol describes the synthesis via the reaction of 2-chloroacetophenone with sodium methanesulfinate.

-

Materials: 2-Chloroacetophenone, Sodium Methanesulfinate, Dimethylformamide (DMF), Deionized Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) and sodium methanesulfinate (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold deionized water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Predicted spectroscopic data are summarized in the following tables.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are presented in Tables 3 and 4, respectively. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-H) |

| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic (meta- & para-H) |

| ~ 4.5 | Singlet | 2H | -CH₂- |

| ~ 3.1 | Singlet | 3H | -SO₂CH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192 | C=O |

| ~ 137 | Aromatic (ipso-C) |

| ~ 134 | Aromatic (para-C) |

| ~ 129 | Aromatic (meta-C) |

| ~ 128 | Aromatic (ortho-C) |

| ~ 63 | -CH₂- |

| ~ 43 | -SO₂CH₃ |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and sulfonyl groups.

Table 5: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3060 | Aromatic C-H stretch |

| ~ 2920 | Aliphatic C-H stretch |

| ~ 1690 | C=O stretch (ketone) |

| ~ 1320 | Asymmetric SO₂ stretch |

| ~ 1150 | Symmetric SO₂ stretch |

2.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 198 | [M]⁺ (Molecular Ion) |

| 121 | [M - SO₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Biological Activities

This compound and its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

3.1.1. Experimental Protocol for COX Inhibition Assay (Fluorometric)

This protocol describes a common method to assess COX-2 inhibitory activity.

-

Materials: COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical), Test Compound (this compound), DMSO, 96-well plate, Fluorometric microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[9]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various bacterial strains.[1]

3.2.1. Experimental Protocol for Antibacterial Screening (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), Test Compound, 96-well microtiter plates, Incubator.

-

Procedure:

Conclusion

This compound is a synthetically accessible compound with a range of interesting chemical and biological properties. Its structural features make it a valuable building block for the synthesis of more complex molecules. The demonstrated anti-inflammatory and antimicrobial activities warrant further investigation for potential therapeutic applications. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising compound. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylsulfonyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, has emerged as a molecule of interest in pharmaceutical research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its core mechanism of action, with a focus on its anti-inflammatory and antimicrobial activities. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and outlines the key biological pathways it is likely to modulate. Detailed experimental protocols for evaluating its efficacy are provided, alongside illustrative data, to guide further research and drug development efforts.

Introduction

This compound is an organic compound characterized by a phenylethanone structure bearing a methylsulfonyl group at the alpha-carbon. This structural feature is common in various bioactive molecules, suggesting its potential for biological activity.[1] Research has indicated that derivatives of this compound exhibit notable anti-inflammatory and antimicrobial properties.[1] The primary mechanism underlying its anti-inflammatory effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Its antimicrobial potential is also an area of active investigation. This guide will delve into the putative mechanisms of action, present relevant quantitative data from analogous compounds, and provide detailed methodologies for its comprehensive evaluation.

Putative Anti-inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most cited mechanism of action for the anti-inflammatory effects of compounds structurally related to this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the two primary isoforms of this enzyme, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2 is typically induced at sites of inflammation and is the primary target for many anti-inflammatory drugs due to its role in pathological inflammation.

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with non-selective NSAIDs. The methylsulfonylphenyl moiety present in this compound is a common feature in several selective COX-2 inhibitors.

Signaling Pathway

The inhibition of COX enzymes by this compound would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

Quantitative Data (Illustrative)

Due to the absence of specific published IC50 values for this compound, the following table presents illustrative data based on values reported for structurally similar methylsulfonylphenyl-containing COX-2 inhibitors. This data is intended to serve as a benchmark for future experimental evaluation.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| This compound | COX-1 | >100 (estimated) | - | Celecoxib |

| COX-2 | 0.1 - 5.0 (estimated) | >20 - >1000 (estimated) | ||

| Celecoxib (Positive Control) | COX-1 | 5.0 | 0.05 | Celecoxib |

| COX-2 | 0.05 | 100 | ||

| Ibuprofen (Non-selective Control) | COX-1 | 10 | 0.5 | Ibuprofen |

| COX-2 | 20 |

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., Amplex Red)

-

Heme cofactor

-

Test compound (this compound)

-

Reference compounds (Celecoxib, Ibuprofen)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer, heme cofactor, and the colorimetric/fluorometric probe.

-

Add the test compound dilutions or reference compounds to the respective wells. Include a vehicle control (solvent only).

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Data Acquisition: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Collect data at regular intervals for a specified period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Potential Antimicrobial Mechanism of Action

While less characterized than its anti-inflammatory potential, derivatives of this compound have been reported to possess antimicrobial properties.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential cellular processes in microorganisms. The sulfonyl group is a key pharmacophore in many antimicrobial agents, including sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Possible Signaling Pathway Disruption

The antimicrobial action could involve the inhibition of key bacterial enzymes or disruption of the cell membrane integrity.

Quantitative Data (Illustrative)

The following table provides an illustrative representation of potential Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.

| Organism | Strain | MIC (µg/mL) (Illustrative) | Reference Compound |

| Staphylococcus aureus | ATCC 29213 | 16 - 64 | Vancomycin |

| Escherichia coli | ATCC 25922 | 32 - 128 | Ciprofloxacin |

| Pseudomonas aeruginosa | ATCC 27853 | 64 - 256 | Gentamicin |

| Candida albicans | ATCC 90028 | >256 | Fluconazole |

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against various microbial strains.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

Test compound (this compound)

-

Microbial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Bacterial/fungal inoculators

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create two-fold serial dilutions of the compound in the appropriate growth medium directly in the 96-well plates.

-

Inoculum Preparation: Grow the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions and the growth control wells with the prepared microbial inoculum. Include a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. Its structural similarity to known COX-2 inhibitors suggests a likely mechanism of action involving the inhibition of prostaglandin synthesis. Furthermore, the presence of the sulfonyl group warrants a thorough investigation of its antimicrobial properties. The experimental protocols and illustrative data provided in this guide offer a framework for the systematic evaluation of this compound's biological activity. Further research is crucial to elucidate the precise molecular targets and to quantify the efficacy of this compound, thereby paving the way for its potential clinical applications.

References

Spectroscopic Profile of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonyl)-1-phenylethanone, also known by synonyms such as 2-(Methylsulfonyl)acetophenone and Methyl Phenacyl Sulfone. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables present a summary of the available spectroscopic data for this compound (CAS No: 3708-04-1; Molecular Formula: C₉H₁₀O₃S; Molecular Weight: 198.24 g/mol ).[1] While direct experimental spectra can be found in specialized databases, the data presented here is a consolidated view from various sources, including predicted values and data from analogous compounds, to provide a reliable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | Multiplet | 2H | Aromatic (ortho-H) |

| ~7.7-7.4 | Multiplet | 3H | Aromatic (meta- & para-H) |

| ~4.5 | Singlet | 2H | -CH₂- |

| ~3.1 | Singlet | 3H | -SO₂CH₃ |

Note: Data is predicted based on the analysis of structurally similar compounds. The solvent has been reported as CDCl₃ in spectral databases.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (Ketone) |

| ~135 | Aromatic (ipso-C) |

| ~134 | Aromatic (para-C) |

| ~129 | Aromatic (ortho-C) |

| ~128 | Aromatic (meta-C) |

| ~63 | -CH₂- |

| ~42 | -SO₂CH₃ |

Note: Data is predicted based on established chemical shift values for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O (Ketone) Stretching |

| ~1320 | Strong | Asymmetric SO₂ Stretching |

| ~1150 | Strong | Symmetric SO₂ Stretching |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2920 | Medium | Aliphatic C-H Stretching |

Note: Frequencies are based on typical values for aromatic ketones and sulfones.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct/Fragment |

| 199.0423 | [M+H]⁺ |

| 221.0243 | [M+Na]⁺ |

| 121.0289 | [M-SO₂CH₃]⁺ (Phenacyl cation) |

| 105.0334 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |

Note: Predicted m/z values are for the most common isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard in organic chemistry research and are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Presentation: The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹), and the resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Synthesis, Properties, and Crystallographic Analysis Workflow

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone of interest in pharmaceutical and chemical research. While a definitive, publicly available crystal structure for this compound could not be located in major crystallographic databases at the time of this publication, this document details its physicochemical properties, outlines established synthesis protocols, and provides a general methodology for its crystallization and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers working with this compound and similar molecules.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is an organic compound with the molecular formula C₉H₁₀O₃S.[1] Its structure, featuring a methylsulfonyl group attached to a phenylethanone backbone, makes it a subject of interest for applications in chemical synthesis and drug discovery.[1] Derivatives of this compound have been explored for their potential anti-inflammatory and antimicrobial properties.[1] A thorough understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships and for rational drug design.

This guide summarizes the known properties of this compound and provides detailed experimental protocols for its synthesis and crystallization, along with a general workflow for its structural elucidation by X-ray crystallography.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃S | [][3] |

| Molecular Weight | 198.24 g/mol | [][3] |

| Melting Point | 108 °C | [] |

| Boiling Point | 407 °C at 760 mmHg (Predicted) | [] |

| Density | 1.25 g/cm³ (Predicted) | [] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. An early method involves the reaction of a phenylacetone derivative with methylsulfonyl chloride.[1] A more recent and effective approach is the copper-catalyzed sulfonylation of styrene using dimethyl sulfoxide (DMSO) as the sulfonyl source.[1]

Protocol: Copper-Catalyzed Synthesis from Styrene [1]

-

Materials:

-

Styrene

-

Dimethyl sulfoxide (DMSO)

-

Copper bromide (CuBr)

-

Diethyl phosphite

-

Molecular oxygen (O₂)

-

-

Procedure:

-

In a reaction vessel, combine styrene, dimethyl sulfoxide (acting as both solvent and methylsulfonyl source), and a catalytic amount of copper bromide.

-

Add diethyl phosphite as an additive to enhance the reaction.

-

Introduce molecular oxygen into the reaction mixture, which serves as an environmentally benign oxidant.

-

The reaction is typically carried out under conditions that facilitate the radical mechanism, which may involve elevated temperatures.

-

Upon completion of the reaction, the product, this compound, is isolated and purified using standard techniques such as column chromatography. This method has been reported to achieve yields of up to 82%.[1]

-

Obtaining high-quality single crystals is a prerequisite for X-ray crystal structure determination.[4][5] For a small organic molecule like this compound, several crystallization techniques can be employed.[4][6]

General Protocol: Crystallization by Slow Evaporation

-

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethanol, acetone, or a mixture) in which the compound is moderately soluble.

-

-

Procedure:

-

Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and poke a few small holes in it with a needle. This allows for the slow evaporation of the solvent.[5]

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase beyond its solubility limit, leading to the formation of crystals.

-

Once suitable crystals have formed, they can be carefully harvested for analysis.

-

General Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[7][8][9] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8]

The general workflow for determining the crystal structure of a compound like this compound is depicted in the following diagram.

Description of the Workflow:

-

Synthesis & Purification: The compound of interest is first synthesized and purified to a high degree to minimize defects in the crystal lattice.

-

Single Crystal Growth: High-quality single crystals are grown using methods such as slow evaporation, vapor diffusion, or cooling crystallization.[4][6][10]

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[5][9]

-

X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[7][8][11]

-

Data Processing: The collected diffraction data are processed to determine the intensities and positions of the diffracted X-ray beams. This step involves integrating the reflection intensities and applying various corrections.[11]

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[11]

-

Structure Validation & Analysis: The final crystal structure is validated to ensure its quality and is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this technical guide provides the necessary foundational information for researchers interested in this compound. The detailed protocols for its synthesis and crystallization, combined with a general workflow for its structural elucidation, offer a clear pathway for obtaining and analyzing its crystal structure. Such data would be invaluable for advancing the understanding of its chemical behavior and for its potential applications in medicinal chemistry and materials science.

References

- 1. Buy this compound | 3708-04-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. benchchem.com [benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fiveable.me [fiveable.me]

- 10. unifr.ch [unifr.ch]

- 11. neutrons.ornl.gov [neutrons.ornl.gov]

In-depth Technical Guide: Biological Activity of 2-(Methylsulfonyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of 2-(methylsulfonyl)-1-phenylethanone, a β-ketosulfone with significant potential in medicinal chemistry. This document consolidates available research on its anti-inflammatory and antimicrobial properties, with a focus on its likely mechanism of action as a cyclooxygenase (COX) inhibitor. While quantitative data for the parent compound is limited in publicly accessible literature, this guide presents data from structurally related analogs to provide a robust indication of its biological profile. Detailed experimental protocols for the synthesis and biological evaluation of this class of compounds are also provided, along with visualizations of key pathways and workflows to support further research and development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl phenacyl sulfone, α-(Methylsulfonyl)acetophenone |

| CAS Number | 3708-04-1 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 108-110 °C |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Biological Activity

Research indicates that this compound and its derivatives possess notable anti-inflammatory and antimicrobial activities.[1] The core structure, a β-ketosulfone, is a recurring motif in compounds designed to exhibit these biological effects.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the COX-1 and COX-2 inhibitory activities of various compounds that share the methylsulfonylphenyl pharmacophore, providing a strong indication of the potential activity of this compound derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Rofecoxib | >50 | 0.018 | >2778 |

| Celecoxib | 15 | 0.04 | 375 |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 63.5 | 0.48 | 132.3 |

| (Z)-1-(4-(methylsulfonyl)phenyl)-2,3-diphenylprop-2-en-1-one | >100 | 0.07 | >1428 |

This data is compiled from multiple sources and is intended for comparative purposes.

Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various bacterial strains.[1] The β-ketosulfone moiety is recognized for its potential antimicrobial properties. The exact mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The following table is a hypothetical representation of expected data presentation for future studies.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Bacillus subtilis | Data not available |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available acetophenone. The following is a general, two-step protocol based on established organic chemistry principles and procedures for analogous compounds.

Step 1: Synthesis of 2-Bromo-1-phenylethanone

-

To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.

-

The reaction mixture is stirred at room temperature until the color of bromine disappears.

-

The solvent is removed under reduced pressure, and the crude 2-bromo-1-phenylethanone is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of sodium methanesulfinate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 2-bromo-1-phenylethanone (1.0 eq).

-

The reaction mixture is heated at 60-80 °C for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis workflow for this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a detailed protocol for a fluorometric assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

-

Add the COX-1 or COX-2 enzyme to the wells of the microplate.

-

Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., 5-10 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well microplate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the microplates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

COX Inhibition Signaling Pathway

The anti-inflammatory action of this compound is mediated by the inhibition of the cyclooxygenase pathway. By blocking the active site of COX enzymes, particularly COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever. The methylsulfonyl group is a key pharmacophore that can interact with a specific side pocket in the COX-2 active site, contributing to its selectivity.

Inhibition of the COX-2 signaling pathway.

Postulated Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of β-ketosulfones is not fully established. However, it is hypothesized that these compounds may act through one or more of the following mechanisms:

-

Enzyme Inhibition: The electrophilic nature of the carbonyl group and the electron-withdrawing sulfonyl group may allow the molecule to interact with and inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.

-

Disruption of Cell Membrane: The compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Protein Synthesis: It is possible that the compound could interfere with ribosomal function, thereby inhibiting protein synthesis.

Further research is required to elucidate the specific molecular targets and mechanisms of antimicrobial action for this class of compounds.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with demonstrated potential for anti-inflammatory and antimicrobial activities. Its structural similarity to known selective COX-2 inhibitors suggests a high probability of a favorable therapeutic profile. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against COX-1 and COX-2, as well as its MIC values against a panel of clinically relevant bacterial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for both anti-inflammatory and antimicrobial activities.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes and identifying the specific mechanisms of antimicrobial action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound and its derivatives as potential therapeutic agents.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: A Key Intermediate in Pharmaceutical Research

An overview of the synthesis, properties, and applications of 2-(Methylsulfonyl)-1-phenylethanone, a pivotal building block in the development of novel therapeutic agents.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is a vital research chemical intermediate with the chemical formula C₉H₁₀O₃S. This off-white to pale yellow solid has garnered significant attention in the fields of medicinal chemistry and drug development, primarily for its role as a key precursor in the synthesis of a variety of bioactive molecules. Its strategic combination of a phenylethanone backbone and a reactive methylsulfonyl group makes it a versatile synthon for constructing complex heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its significant applications, with a particular focus on its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3708-04-1 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 108-117 °C | [3] |

| Boiling Point | 407 °C at 760 mmHg | - |

| Solubility | Soluble in organic solvents | [2] |

| InChI | InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | - |

| SMILES | CS(=O)(=O)CC(=O)C1=CC=CC=C1 | - |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, ranging from classical methods to more modern, catalyzed approaches.

Synthesis from Acetophenone and Methanesulfonyl Chloride

A common and straightforward method involves the reaction of acetophenone with methanesulfonyl chloride in the presence of a base.

Experimental Protocol:

-

Materials: Acetophenone, methanesulfonyl chloride, an organic base (e.g., triethylamine or pyridine), and an anhydrous organic solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

In a round-bottom flask, dissolve acetophenone and the organic base in the anhydrous organic solvent under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.[1][2]

-

Copper-Catalyzed Synthesis from Styrene and Dimethyl Sulfoxide (DMSO)

A more recent and efficient method utilizes a copper-catalyzed reaction between styrene and DMSO, where DMSO serves as both the solvent and the source of the methylsulfonyl group.

Experimental Protocol:

-

Materials: Styrene, dimethyl sulfoxide (DMSO), a copper catalyst (e.g., CuBr), and an oxidant (e.g., molecular oxygen).

-

Procedure:

-

To a reaction vessel, add styrene, DMSO, and the copper catalyst.

-

Heat the mixture to the desired temperature (e.g., 100-120 °C) under an atmosphere of oxygen.

-

Stir the reaction mixture for the specified time, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water to remove the DMSO.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.[2]

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.0-7.5 (m, 5H, Ar-H), 4.4 (s, 2H, -CH₂-), 3.1 (s, 3H, -SO₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 192 (C=O), 136 (Ar-C), 134 (Ar-C), 129 (Ar-C), 128 (Ar-C), 62 (-CH₂-), 42 (-SO₂CH₃) |

| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2920 (Aliphatic C-H), 1685 (C=O), 1310 & 1150 (SO₂) |

| Mass Spec. (EI) | m/z: 198 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

Reactivity and Applications in Synthesis

The presence of both a ketone and a sulfone group makes this compound a versatile intermediate for a variety of chemical transformations.

Synthesis of COX-2 Inhibitors

The most prominent application of this compound is in the synthesis of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a key building block for drugs like Rofecoxib and analogues of Celecoxib.[2][4]

The methylsulfonyl group is a key pharmacophore that selectively binds to a side pocket in the active site of the COX-2 enzyme, which is not present in the COX-1 isoform. This selective binding is responsible for the reduced gastrointestinal side effects associated with COX-2 inhibitors compared to traditional NSAIDs.[4]

Synthesis of Other Heterocyclic Compounds

Beyond its use in synthesizing COX-2 inhibitors, this compound is a valuable precursor for a diverse range of heterocyclic compounds with potential biological activities. For instance, it can undergo condensation reactions with various binucleophiles to form pyrazoles, imidazoles, and other heterocyclic systems.[5] These scaffolds are prevalent in many areas of drug discovery, including the development of antifungal agents and kinase inhibitors.[6][7]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its functional groups have established it as a cornerstone in the development of selective COX-2 inhibitors. Furthermore, its potential for the synthesis of a wide array of other heterocyclic systems ensures its continued importance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 2. dovepress.com [dovepress.com]

- 3. labproinc.com [labproinc.com]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Reactivity of the Methylsulfonyl Group in 2-(Methylsulfonyl)-1-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. The presence of the electron-withdrawing methylsulfonyl group profoundly influences the reactivity of the adjacent methylene and carbonyl groups. This technical guide provides an in-depth analysis of the reactivity of the methylsulfonyl group in this compound, focusing on the acidity of the α-protons, susceptibility to nucleophilic substitution and elimination, and reactions of the carbonyl moiety. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its use in research and development.

Introduction

This compound, also known as methyl phenacyl sulfone, is a crystalline solid with the molecular formula C₉H₁₀O₃S. Its structure is characterized by a phenylethanone backbone with a methylsulfonyl group attached to the α-carbon. This arrangement classifies it as a β-ketosulfone, a class of compounds known for their unique chemical reactivity. The potent electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the α-hydrogens and makes the methylsulfonyl group a competent leaving group in various reactions. These properties make this compound a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and other applications. Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and reaction conditions.

-

From Acetophenone: A common method involves the reaction of acetophenone with a methylsulfonylating agent, such as methylsulfonyl chloride or dimethyl sulfoxide (DMSO), in the presence of a base like sodium hydroxide or triethylamine.

-

Copper-Catalyzed Sulfonylation of Styrene: A modern and efficient approach is the copper-catalyzed direct methyl sulfonylation of styrene, using DMSO as both the solvent and the source of the methylsulfonyl group. This method can achieve yields of up to 82%.

A generalized synthetic workflow is presented below.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity of the Methylsulfonyl Group and Adjacent Functionalities

The reactivity of this compound is dominated by the interplay between the methylsulfonyl and the ketone functional groups.

Acidity of the α-Protons

The protons on the methylene group (α-protons) are significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. The pKa of the α-protons in β-ketones is typically around 20. The presence of the additional strongly electron-withdrawing sulfonyl group in β-ketosulfones further increases the acidity. This enhanced acidity facilitates the formation of a resonance-stabilized enolate anion upon treatment with a suitable base.

Caption: Deprotonation to form a resonance-stabilized enolate.

This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Nucleophilic Substitution

The methylsulfonyl group can act as a good leaving group in nucleophilic substitution reactions at the α-carbon. This allows for the introduction of a wide range of substituents at this position. The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the α-carbon, displacing the methylsulfinate anion.

Caption: Nucleophilic substitution at the α-carbon.

Elimination Reactions

Under certain conditions, particularly after modification of the carbonyl group, the methylsulfonyl group can be eliminated. While direct elimination is not common, related reactions of sulfones are well-established.

-

Julia-Kocienski Olefination: This reaction involves the reaction of a sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene. While this compound itself is not the typical sulfone substrate for this reaction, its enolate could potentially react with aldehydes, and subsequent transformations could lead to α,β-unsaturated ketones.

-

Ramberg-Bäcklund Reaction: This reaction converts α-halo sulfones into alkenes. Halogenation of this compound at the α-position, followed by treatment with a base, could potentially initiate a Ramberg-Bäcklund type rearrangement, although the presence of the ketone may lead to alternative reaction pathways.

Reactions of the Carbonyl Group

The ketone functionality undergoes typical carbonyl reactions:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It can react with primary amines and hydrazines to form imines and hydrazones, respectively.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | |

| Melting Point | 108 °C | |

| Boiling Point | 407 °C at 760 mmHg | |

| pKa of α-protons (Est.) | ~11-13 | |

| Synthesis Yield (Cu-cat.) | up to 82% |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Adapted)

This protocol is adapted from the synthesis of a similar aryl ketone.

Materials:

-

Thioanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen peroxide (50%)

-

Sodium tungstate

-

Sulfuric acid

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

Friedel-Crafts Acylation: To a solution of thioanisole in CH₂Cl₂ at 0-20 °C, add AlCl₃. Slowly add acetyl chloride and stir for 10-20 hours at room temperature. Quench the reaction with crushed ice and concentrated HCl. Separate the organic layer, wash with water, and neutralize.

-

Oxidation: To the organic layer containing 4-(methylthio)acetophenone, add hydrogen peroxide, sodium tungstate, and sulfuric acid. Stir to effect the oxidation to 4-(methylsulfonyl)acetophenone.

-

Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

(Note: This is an illustrative protocol for a related compound and may require optimization for the synthesis of this compound from different starting materials.)

General Protocol for Nucleophilic Substitution at the α-Carbon

Materials:

-

This compound

-

Selected nucleophile (e.g., sodium azide, sodium cyanide, a thiol)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (if the nucleophile is not anionic, e.g., triethylamine)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (and base, if necessary) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Reduction of the Carbonyl Group

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask at 0 °C.

-

Slowly add NaBH₄ portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting alcohol as needed.

Conclusion

This compound is a highly reactive and synthetically useful molecule. The methylsulfonyl group plays a pivotal role in activating the α-position for deprotonation and nucleophilic substitution, while also serving as a potential leaving group. The adjacent ketone functionality provides a handle for a variety of chemical transformations. The data and protocols presented in this guide offer a solid foundation for researchers to explore and utilize the rich chemistry of this compound in the development of new pharmaceuticals and advanced materials.

Nucleophilic Substitution Reactions of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a prominent member of the β-keto sulfone class of compounds, serves as a versatile intermediate in modern organic synthesis. The presence of a methylsulfonyl group alpha to a carbonyl moiety significantly influences the molecule's reactivity, rendering the α-carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound. It details the underlying mechanistic principles, presents experimental data from analogous systems, and offers detailed protocols for key transformations. This document is intended to be a valuable resource for researchers in synthetic chemistry and professionals in drug development exploring the synthetic utility of this important building block.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is an organic compound featuring a methylsulfonyl group attached to the carbon atom adjacent to a carbonyl group within a phenylethanone framework.[1] This structural arrangement classifies it as a β-keto sulfone. The strong electron-withdrawing nature of both the sulfonyl and carbonyl groups activates the α-carbon, making the methylsulfonyl group a competent leaving group in nucleophilic substitution reactions.[1] This reactivity profile allows for the facile introduction of a variety of functional groups at the α-position, leading to the synthesis of valuable molecular scaffolds such as α-amino ketones, α-thio ketones, and α-alkoxy ketones. These products are significant precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable and efficient modern approach is the copper-catalyzed direct methyl sulfonylation of styrene. This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylsulfonyl group, with copper bromide as the catalyst and molecular oxygen as a benign oxidant. This process is reported to achieve yields of up to 82%.[1]

Core Concepts of Nucleophilic Substitution at the α-Carbon

The primary mode of nucleophilic substitution for this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The α-carbon, situated between the electron-withdrawing carbonyl and sulfonyl groups, is highly electrophilic. A nucleophile attacks this carbon, leading to the displacement of the methylsulfinate anion, a good leaving group due to the stability of its conjugate acid, methanesulfinic acid.

Caption: General SN2 mechanism for nucleophilic substitution.

Nucleophilic Substitution with Amines: Synthesis of α-Amino Ketones

The synthesis of α-amino ketones is a crucial transformation in medicinal chemistry. While direct substitution on this compound is not extensively documented, the reaction of α-halo ketones with amines is a well-established and analogous method.[2][3] This process involves the SN2 displacement of a halide by a primary or secondary amine. It is highly probable that this compound would react similarly, offering a viable route to α-amino-1-phenylethanone derivatives.

Experimental Data for Analogous Reactions

The following table summarizes data from the synthesis of α-amino ketones via nucleophilic substitution on α-bromo ketones, which serves as a proxy for the expected reactivity of this compound.

| Entry | α-Halo Ketone | Amine | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-Bromo-1-phenylethanone | Aniline | Ethanol | Reflux, 4h | 90 | [2],[3] |

| 2 | 2-Bromo-1-phenylethanone | Morpholine | Acetonitrile | rt, 2h | 95 | [2],[3] |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Piperidine | DMF | 80 °C, 3h | 88 | [2],[3] |

Proposed Experimental Protocol for Amination

This protocol is a representative procedure based on analogous reactions with α-halo ketones.[2][3]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol (0.2 M), add the desired primary or secondary amine (2.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Nucleophilic Substitution with Thiols: Synthesis of α-Thio Ketones

Thiols are highly potent nucleophiles and are expected to react readily with this compound to yield α-thio ketones.[4] These compounds are valuable intermediates in the synthesis of various sulfur-containing heterocycles.

Experimental Data for Analogous Reactions

The following table presents data for the synthesis of α-thio ketones from related starting materials.

| Entry | Substrate | Thiol | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-Oxo-2-phenylethanal | Benzyl thiol | - | Dichloromethane | rt, milling | 92 | [5] |

| 2 | 2-Bromo-1-phenylethanone | Thiophenol | K2CO3 | Acetone | rt, 5h | 94 | [4] |

| 3 | Chalcone | Naphthalene-1-thiol | Cinchona/Sulfonamide Catalyst | THF | rt, 24h | 99 | [6] |

Proposed Experimental Protocol for Thiolation

This protocol is adapted from standard procedures for the reaction of thiols with α-halo ketones.[4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in a polar aprotic solvent like acetone or DMF (0.3 M).

-

Base Addition: Add a mild base such as potassium carbonate (K2CO3) (1.5 eq) to the mixture.

-

Reaction Conditions: Stir the suspension at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Dilute the residue with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to yield the pure α-thio ketone.

Nucleophilic Substitution with Alkoxides: Synthesis of α-Alkoxy Ketones

The reaction with alkoxides provides a pathway to α-alkoxy ketones, which are important structural motifs in natural products and pharmaceuticals. This transformation is analogous to the well-known Williamson ether synthesis.

Proposed Experimental Protocol for Alkoxylation

This protocol is based on the general principles of the Williamson ether synthesis.

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired alcohol in a dry aprotic solvent like THF. Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Reaction with Substrate: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the desired α-alkoxy ketone.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of α-substituted ketones starting from this compound, highlighting the versatility of this substrate in accessing diverse chemical entities.

Caption: Synthetic routes from this compound.

Conclusion